

Application Notes and Protocols for Flagellin 22 (flg22)-Induced ROS Burst Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flagelin 22*

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This document provides a comprehensive guide to the Flagellin 22 (flg22)-induced Reactive Oxygen Species (ROS) burst assay, a fundamental method for studying plant innate immunity and screening for potential modulators of this pathway.

Introduction

The production of ROS, often termed the oxidative burst, is a rapid and early response in plants upon the perception of Microbe-Associated Molecular Patterns (MAMPs), such as flagellin.[1][2][3][4] The bacterial protein flagellin, or its conserved 22-amino acid epitope flg22, is recognized by the plant cell surface receptor FLAGELLIN SENSING 2 (FLS2).[5] This recognition triggers a signaling cascade that leads to the activation of NADPH oxidases, primarily RESPIRATORY BURST OXIDASE HOMOLOGUE D (RBOHD), which in turn produces a burst of superoxide in the apoplast.[6] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule that acts as a secondary messenger in downstream defense signaling.[6]

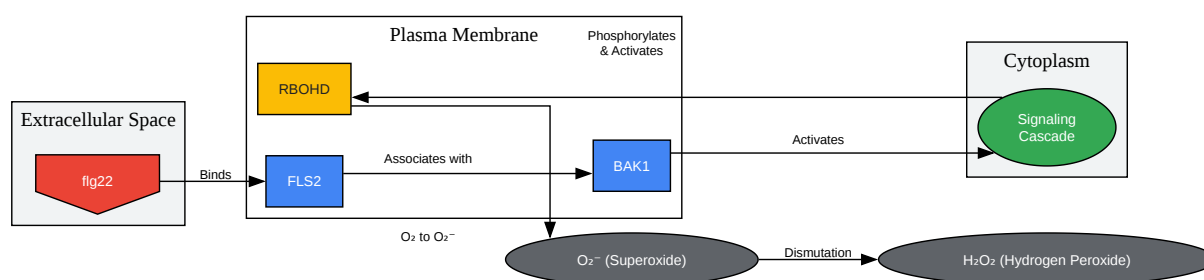
The measurement of this flg22-induced ROS burst is a widely used and reliable indicator of the activation of Pattern-Triggered Immunity (PTI) in plants.[7][8] The most common method for quantifying this ROS production is a luminol-based chemiluminescence assay.[1][4][6][9] This assay relies on the principle that in the presence of horseradish peroxidase (HRP), luminol is oxidized by H₂O₂, resulting in the emission of light.[6][9] The intensity of the emitted light,

measured as Relative Light Units (RLU), is directly proportional to the amount of H_2O_2 produced.[1][9]

This application note details a robust and reproducible protocol for the luminol-based flg22-induced ROS burst assay using leaf discs from the model plant *Arabidopsis thaliana*. The protocol can be adapted for other plant species, such as tomato, and for testing various elicitors or potential inhibitors of the PTI response.[2][3][10]

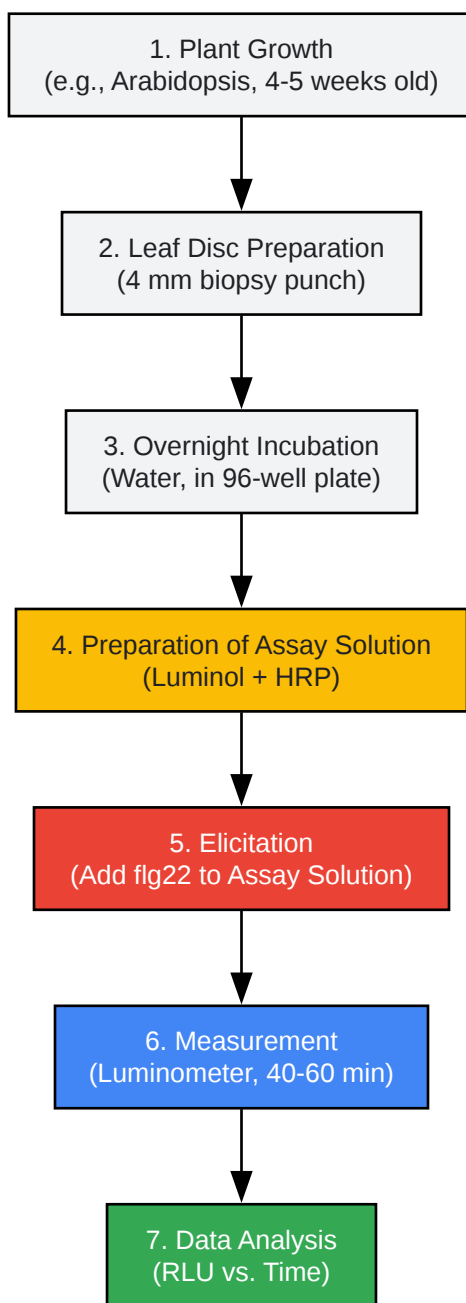
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the flg22 signaling pathway leading to ROS production and the general experimental workflow for the assay.



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Caption: flg22-induced ROS signaling pathway.



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Caption: Experimental workflow for the ROS burst assay.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used in the flg22-induced ROS burst assay.

Parameter	Typical Value/Range	Notes
Plant Material	Arabidopsis thaliana (4-5 weeks old)	Healthy, well-watered plants should be used.
Leaf Disc Size	4 mm diameter	A biopsy punch ensures uniformity. [11]
flg22 Concentration	10 nM - 1 μ M	A final concentration of 100 nM is commonly used for a robust response. [1] [9]
Luminol Stock Solution	15 mg/mL in DMSO	Store aliquots at -20°C, protected from light. [9]
Luminol Working Concentration	100 μ M	Prepare fresh from stock solution.
HRP Stock Solution	1 mg/mL in water	Store at -20°C.
HRP Working Concentration	10 μ g/mL	Prepare fresh from stock solution.
Assay Volume per Well	100 - 200 μ L	Depends on the 96-well plate and luminometer used.
Measurement Interval	1 - 2 minutes	For a total duration of 40 - 60 minutes. [11]
Integration Time	1000 ms	This can be adjusted based on the luminometer's sensitivity. [11]
Expected Peak Response	10 - 20 minutes post-elicitation	A lag phase of 2-10 minutes is often observed. [1]
Negative Control	Water or mock treatment	Essential for establishing a baseline. [1]
Number of Replicates	$n \geq 3$	At least 3 biological replicates are recommended for statistical analysis. [1]

Experimental Protocol

This protocol is adapted from established methods for measuring flg22-induced ROS burst in *Arabidopsis thaliana* leaf discs.^{[1][9][11]}

Materials and Reagents

- *Arabidopsis thaliana* plants (4-5 weeks old, grown under short-day conditions)
- flg22 peptide
- Luminol (e.g., Sigma-Aldrich L012)
- Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- 96-well white luminometer plates
- 4 mm biopsy punch
- Multichannel pipette
- Luminometer or microplate reader with chemiluminescence detection capability

Stock Solutions

- flg22 Stock Solution (1 mM): Dissolve flg22 peptide in deionized water to a final concentration of 1 mM. Aliquot and store at -20°C.
- Luminol Stock Solution (15 mg/mL): Dissolve 15 mg of luminol in 1 mL of DMSO.^[9] Vortex until the solution is uniform. Aliquot and store at -20°C, protected from light.
- HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of deionized water. Aliquot and store at -20°C.

Procedure

Day 1: Preparation of Leaf Discs

- Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.
- Use a 4 mm biopsy punch to cut leaf discs, avoiding the midvein.[\[11\]](#)[\[12\]](#)
- Float the leaf discs in a petri dish containing deionized water to wash them.
- Transfer one leaf disc into each well of a 96-well white luminometer plate containing 100 μ L of deionized water.[\[11\]](#)[\[12\]](#) Ensure the adaxial (upper) side of the leaf disc is facing up.
- Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.[\[11\]](#)

Day 2: ROS Measurement

- Prepare the Assay Solution: Shortly before the measurement, prepare the assay solution containing luminol and HRP. For a final volume of 100 μ L per well, you will need a solution containing 100 μ M luminol and 10 μ g/mL HRP. Prepare enough solution for all wells plus some excess. Protect the solution from light.
- Prepare the Elicitor Solution: Prepare the flg22 elicitor solution at the desired final concentration (e.g., 100 nM) in the assay solution. Also, prepare a control solution with only the assay solution (no flg22).
- Initiate the Assay:
 - Carefully remove the water from each well of the 96-well plate using a multichannel pipette.
 - Immediately add 100 μ L of the freshly prepared assay solution containing either flg22 or the control to the respective wells.[\[12\]](#)
- Luminometer Measurement:
 - Immediately place the 96-well plate into the luminometer.

- Set the luminometer to measure luminescence for a total of 40-60 minutes, with a measurement interval of 1-2 minutes and an integration time of 1000 ms.[\[11\]](#)
- It is recommended to measure a baseline for 5-10 minutes before the addition of the elicitor to ensure a stable signal.[\[1\]](#) However, for high-throughput screening, adding the elicitor as part of the assay solution is a common practice.

Data Analysis

- The data will be generated as Relative Light Units (RLU) over time for each well.
- Plot the average RLU for each treatment (e.g., control and flg22) against time to generate a kinetic curve.
- The total ROS production can be calculated by integrating the area under the curve over the measurement period.
- Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the differences between treatments.

Troubleshooting and Considerations

- **High Background Signal:** This can be due to stressed plants or contamination. Ensure plants are healthy and use sterile water and pipette tips. A longer recovery time for the leaf discs may also help reduce the background.
- **No or Low Signal:** Check the activity of your reagents (luminol and HRP), as they are light and temperature sensitive.[\[11\]](#) Confirm the concentration and activity of your flg22 peptide. The luminometer settings, particularly the integration time, might need optimization.
- **Variability between Replicates:** Ensure uniform leaf disc size and that the leaf discs are taken from plants of the same age and developmental stage. Using a multichannel pipette for liquid handling can reduce variability.
- **Plant Species and Tissue:** This protocol is optimized for Arabidopsis leaves. For other species or tissues, optimization of parameters such as leaf disc size, recovery time, and reagent concentrations may be necessary.[\[7\]](#)[\[10\]](#)

By following this detailed protocol, researchers can reliably quantify the flg22-induced ROS burst, providing valuable insights into the early signaling events of plant innate immunity. This assay is a powerful tool for genetic screens, characterization of immune signaling components, and for the discovery of novel compounds that modulate plant defense responses.

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- To cite this document: BenchChem. [Application Notes and Protocols for Flagellin 22 (flg22)-Induced ROS Burst Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567050#flagellin-22-ros-burst-assay-protocol\]](https://www.benchchem.com/product/b15567050#flagellin-22-ros-burst-assay-protocol)

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